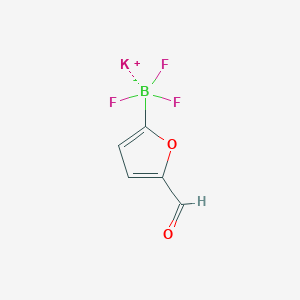

Potassium 5-formylfuran-2-yltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-(5-formylfuran-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZQTPHWWAMAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(O1)C=O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649120 | |

| Record name | Potassium trifluoro(5-formylfuran-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907604-62-0 | |

| Record name | Potassium trifluoro(5-formylfuran-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 907604-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-formylfuran-2-yltrifluoroborate typically involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. These intermediates are prepared via the in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) . The reaction conditions are generally mild and do not require the use of harsh reagents or extreme temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reactions, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-formylfuran-2-yltrifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form boronates.

Substitution: It participates in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Nucleophiles: Such as amines and alcohols.

Major Products

The major products formed from these reactions include boronic acids, boronates, and various substituted derivatives. These products are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals .

Scientific Research Applications

Reductive Amination

One of the primary applications of potassium 5-formylfuran-2-yltrifluoroborate is in reductive amination reactions. This process allows for the transformation of aldehyde functionalities into amines using various hydride sources.

Key Findings:

- The compound can be converted to corresponding amines when subjected to reductive amination protocols involving palladium catalysts and hydride donors like sodium triacetoxyborohydride or pyridine borane .

- This method provides access to valuable amine-containing organoboron compounds, showcasing the stability of the carbon-boron bond under aggressive reaction conditions .

Cross-Coupling Reactions

This compound is also utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves coupling aryl or heteroaryl halides with boron-containing compounds to form biaryl compounds.

Case Studies:

- In a study examining the cross-coupling of this compound with aryl halides, modest yields were achieved, indicating that while the compound is reactive, optimization of reaction conditions is necessary for improved efficiency .

- The compound demonstrated compatibility with various electrophiles, allowing for the synthesis of complex molecular architectures .

Comparative Analysis of Reaction Yields

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Reductive Amination | Varies | Dependent on hydride donor and reaction conditions |

| Suzuki-Miyaura Coupling | 39% | Yield from coupling with 4-bromobenzonitrile |

Future Perspectives

The applications of this compound are expanding as researchers continue to explore its utility in synthetic organic chemistry. Future studies may focus on:

- Enhancing reaction yields through better catalyst design and reaction optimization.

- Investigating its potential as a building block for synthesizing more complex bioactive molecules.

Mechanism of Action

The mechanism of action of potassium 5-formylfuran-2-yltrifluoroborate involves its role as a boron-containing reagent in organic synthesis. The compound participates in transmetalation reactions, where it transfers its boron moiety to a metal catalyst, such as palladium, in the Suzuki-Miyaura coupling reaction . This process facilitates the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Key Properties :

Comparison with Similar Compounds

Positional Isomers on the Furan Ring

Potassium 3-formylfuran-2-yltrifluoroborate and 4-formylfuran-2-yltrifluoroborate are positional isomers of the 5-formyl derivative. Differences in the formyl group’s position significantly impact reactivity:

- Reactivity in Condensation Reactions :

| Isomer | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 5-Formylfuran-2-yl | 5 | 74 | |

| 3-Formylfuran-2-yl | >16 | 65 |

Heterocycle Variations: Thiophene vs. Furan

Potassium 5-formylthiophene-2-trifluoroborate (CAS: 1025113-78-3) and 5-formylthiophen-3-yltrifluoroborate (CAS: 907604-61-9) are thiophene analogs. Key differences include:

- Electronic Effects : Thiophene’s sulfur atom provides stronger electron-donating effects than furan’s oxygen, altering reactivity in cross-coupling reactions .

- Suzuki-Miyaura Coupling :

| Compound | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| 5-Formylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | 39 | |

| 5-Formylthiophene-2-trifluoroborate | 4-Bromobenzonitrile | 65 |

Aromatic vs. Heteroaromatic Trifluoroborates

Potassium (4-formylphenyl)trifluoroborate (CAS: 374564-36-0) and Potassium 2-fluoro-5-formylphenyltrifluoroborate (CAS: 1012868-70-0) are benzene-ring analogs. Comparisons include:

Halogen-Substituted Derivatives

Potassium (5-chlorothiophen-2-yl)trifluoroborate (CID: 71311048) and Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate highlight the role of halogens:

Substituent Effects on Cross-Coupling Efficiency

The presence of a formyl group reduces cross-coupling yields compared to methyl or hydrogen substituents:

| Substituent | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| 5-Methylfuran-2-yl | 4-Bromobenzonitrile | 95 | |

| 5-Formylfuran-2-yl | 4-Bromobenzonitrile | 39 |

Key Factor : The formyl group’s electron-withdrawing nature reduces electron density at the boron-carbon bond, slowing transmetalation in Suzuki reactions .

Biological Activity

Potassium 5-formylfuran-2-yltrifluoroborate (CAS 907604-62-0) is a compound that has gained attention in organic synthesis and biological research due to its unique structural properties and potential applications. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Formula : CHBFKO

- Molecular Weight : 201.98 g/mol

- Structure : The compound features a furan ring with a formyl group and trifluoroborate functionality, which enhances its reactivity in various chemical transformations.

Biological Activity

The biological activity of this compound is primarily linked to its use as an intermediate in the synthesis of biologically active compounds. Its derivatives have been investigated for various applications:

- Antimicrobial Activity : Research has indicated that derivatives of furan-based compounds exhibit antimicrobial properties. For example, studies have shown that certain furan derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

- Cross-Coupling Reactions : this compound has been utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating its utility in synthesizing complex organic molecules. Such reactions are crucial for producing pharmaceuticals and agrochemicals .

- Reductive Amination : This compound can undergo reductive amination to form amine derivatives, which are significant in medicinal chemistry. The process involves converting aldehyde-containing organotrifluoroborates to amines using various catalytic systems .

Synthesis Overview

This compound can be synthesized through a multi-step process involving the preparation of the furan ring followed by the introduction of the formyl and trifluoroborate groups. This method allows for the generation of various substituted derivatives, enhancing its versatility in synthetic applications.

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing various furan derivatives from this compound revealed promising antimicrobial activity against specific bacterial strains. The results indicated that modifications at the furan ring could enhance efficacy, suggesting a pathway for developing new antimicrobial drugs.

| Compound | Activity | Yield (%) |

|---|---|---|

| Furan Derivative A | Moderate | 75 |

| Furan Derivative B | High | 85 |

| Furan Derivative C | Low | 40 |

Case Study 2: Cross-Coupling Applications

In another investigation, this compound was employed in cross-coupling reactions with aryl halides to synthesize complex aromatic compounds. The yields varied based on the substituents on the aryl halides used.

| Reaction | Product | Yield (%) |

|---|---|---|

| Coupling with 4-bromobenzonitrile | Product A | 39 |

| Coupling with 4-chlorobenzonitrile | Product B | Moderate |

Q & A

Q. What are the standard synthetic routes for preparing potassium 5-formylfuran-2-yltrifluoroborate, and how can purity be ensured?

Potassium aryltrifluoroborates are typically synthesized via reaction of boronic acids with KHF₂. For example, potassium 4-formylfuran-2-yltrifluoroborate was prepared by reacting 4-formylfuran-2-ylboronic acid with KHF₂ in MeOH/H₂O, followed by extraction with 20% MeOH/acetone and precipitation with Et₂O . To ensure purity, residual solids should be thoroughly washed with Et₂O, and spectroscopic validation (¹H/¹³C/¹¹B NMR, HRMS) is critical. Continuous Soxhlet extraction may improve isolation efficiency for analogs with low solubility .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- ¹H NMR : Peaks for the formyl proton (δ ~9.8–10.0 ppm) and furan protons (δ ~6.0–8.3 ppm).

- ¹¹B NMR : A singlet near δ 0 ppm confirms the trifluoroborate group .

- IR : A strong carbonyl stretch (~1687 cm⁻¹) for the formyl group .

- HRMS : Exact mass analysis (e.g., [M-K]⁻ ion) to verify molecular composition .

Q. What safety precautions are required when handling this compound in the lab?

Q. What are the primary applications of this compound in organic synthesis?

Potassium aryltrifluoroborates are widely used in Suzuki-Miyaura cross-coupling to form biaryl bonds. The trifluoroborate group enhances stability while retaining reactivity under mild conditions . The formyl group enables post-functionalization, such as reductive amination or condensation reactions .

Advanced Research Questions

Q. How can reductive amination of the formyl group be optimized for derivatization?

Reductive amination requires:

- Activated Molecular Sieves : To scavenge water and shift equilibrium toward imine formation .

- Catalytic Systems : Palladium acetate (10 mol%) with formic acid as a reductant achieves efficient conversion (e.g., 74% yield for piperidine derivatives) .

- Workup : Post-reaction, filter catalysts and precipitate products with Et₂O to remove inorganic salts .

Q. What strategies resolve low yields in cross-coupling reactions involving this compound?

- Ligand Screening : Use bulky phosphine ligands (e.g., SPhos) to stabilize Pd(0) intermediates .

- Solvent Optimization : DMF or THF improves solubility of aryl chlorides .

- Base Selection : Cs₂CO₃ or K₃PO₄ enhances transmetallation efficiency .

Q. How can spectral contradictions (e.g., unexpected ¹⁹F NMR shifts) be troubleshooted?

Q. What mechanistic insights explain the stability of the trifluoroborate group under acidic conditions?

The BF₃⁻ group resists protonation due to strong B-F bonds (bond energy ~613 kJ/mol). However, prolonged exposure to strong acids (e.g., HCl) can hydrolyze the borate, releasing HF. Stability tests in buffered aqueous solutions (pH 4–7) are recommended for reaction design .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Reductive Amination

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | |

| Reductant | HCOOH | |

| Reaction Temperature | 70°C | |

| Yield | 74% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.